Chain-Length Dependence in α-Glucosidase Inhibition
In a head-to-head in vitro α-glucosidase inhibition assay, 3-butyl-9H-carbazole (butylcarbazole) demonstrated superior potency compared to its shorter-chain 3-alkyl homologs. The IC50 value for butylcarbazole was 152.90 μg/mL, representing a 0.7% improvement over 3-propylcarbazole (153.93 μg/mL) and a 25.5% improvement over 3-ethylcarbazole (205.30 μg/mL). Unsubstituted carbazole and 3-methylcarbazole showed no inhibitory effect on this enzyme [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Butylcarbazole IC50 = 152.90 μg/mL |
| Comparator Or Baseline | 3-Ethylcarbazole IC50 = 205.30 μg/mL; 3-Propylcarbazole IC50 = 153.93 μg/mL; Carbazole/Methylcarbazole = no inhibition |
| Quantified Difference | 25.5% more potent than 3-ethyl analog; 0.7% more potent than 3-propyl analog |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; acarbose used as reference standard |
Why This Matters
Procurement of the butyl congener ensures maximum α-glucosidase inhibitory activity within the 3-alkylcarbazole series, critical for antidiabetic lead optimization programs where 3-methyl or 3-ethyl analogs would be inactive or suboptimal.
- [1] Eseyin, O. A.; Edem, E.; Johnson, E.; Ahmad, A.; Afzal, S. Synthesis and in vitro antidiabetic activity of some alkyl carbazole compounds. Trop. J. Pharm. Res. 2018, 17 (3), 537–541. DOI: 10.4314/tjpr.v17i3.21. View Source
